tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate
Description
tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an imidazo[1,2-a]pyrimidine moiety
Properties
IUPAC Name |
tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13(24)23-10-6-9-22-12-16(21-17(22)23)14-7-5-8-15(11-14)20-18(25)26-19(2,3)4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHKLXZFZQOIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.
Attachment of the phenyl ring: The imidazo[1,2-a]pyrimidine core is then coupled with a phenyl ring through a suitable cross-coupling reaction, such as Suzuki or Heck coupling.
Introduction of the tert-butyl carbamate group:
Chemical Reactions Analysis
tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against various biological targets.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[3-(6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate: Lacks the acetyl group, which may affect its reactivity and biological activity.
tert-butyl N-[3-(8-acetyl-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate: Lacks the dihydro moiety, which may influence its stability and interaction with targets.
tert-butyl N-[3-(8-acetyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl)phenyl]urea: Contains a urea group instead of a carbamate, which may alter its chemical properties and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
